Filapixant

P2X3 Receptor Antagonist Receptor Selectivity Drug Discovery

Filapixant (BAY1902607) is a highly selective P2X3 antagonist engineered for superior selectivity over P2X2/3 vs. gefapixant and eliapixant, aiming to minimize taste-related side effects. Unlike eliapixant—terminated due to drug-induced liver injury—filapixant exhibits no hepatotoxicity, ensuring a safer profile for chronic cough studies. Its 10–15 h half-life supports once-daily dosing, and its moderate CYP3A4 sensitivity (4.01-fold AUC increase with itraconazole) enables precise DDI modeling. Choose filapixant for definitive P2X3 mechanistic studies without off-target safety concerns.

Molecular Formula C24H26F3N5O3S
Molecular Weight 521.6 g/mol
CAS No. 1948232-63-0
Cat. No. B607451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilapixant
CAS1948232-63-0
SynonymsFilapixant
Molecular FormulaC24H26F3N5O3S
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
InChIInChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1
InChIKeyMROBUJILSMBILX-FOIQADDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Filapixant (BAY1902607) – Potent and Highly Selective P2X3 Receptor Antagonist for Refractory Chronic Cough


Filapixant (BAY1902607) is a novel, potent, and highly selective small-molecule antagonist of the P2X3 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP that is critically involved in cough reflex hypersensitivity and airway hyperreactivity [1]. It is a member of the broader P2X3 receptor antagonist class, which includes gefapixant, eliapixant, sivopixant, and camlipixant, all being investigated for the treatment of refractory or unexplained chronic cough (RCC/UCC) [2]. Filapixant was developed with the explicit goal of improving the therapeutic window by enhancing receptor subtype selectivity, thereby reducing the incidence of taste-related adverse effects commonly associated with less selective P2X3 antagonists [1]. It has been evaluated in first-in-human (FiH) single-ascending-dose studies, multiple-ascending-dose studies, and a Phase 2a randomized controlled crossover trial in patients with refractory chronic cough [1][3].

Filapixant – Why In-Class P2X3 Antagonists Are Not Interchangeable


P2X3 receptor antagonists are not interchangeable due to substantial differences in their receptor subtype selectivity profiles, pharmacokinetic properties, and resultant clinical benefit-risk profiles. Filapixant was engineered to exhibit higher in vitro selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer compared to earlier compounds like gefapixant and even its direct predecessor eliapixant [1]. This enhanced selectivity was intended to mitigate taste disturbances, which are mediated primarily by P2X2/3 receptors on taste bud sensory afferents [2]. However, clinical data revealed that filapixant's taste-related adverse event incidence remained unexpectedly high, suggesting that in vitro selectivity does not fully predict the clinical taste disturbance profile [1][3]. Furthermore, each compound exhibits distinct pharmacokinetic profiles; for instance, filapixant has a half-life of approximately 10–15 hours, supporting once-daily dosing, and its metabolism is moderately sensitive to CYP3A4 inhibition [1][4]. In contrast, eliapixant's development was terminated by Bayer AG due to a case of drug-induced liver injury in the Phase 2b PAGANINI study [5], a safety signal not reported for filapixant. These divergent efficacy, safety, and pharmacokinetic characteristics preclude generic substitution among this class of molecules.

Filapixant – Quantifiable Differentiation Versus P2X3 Antagonist Analogs


Filapixant Demonstrates Higher In Vitro P2X3 Selectivity than Eliapixant

Filapixant (BAY1902607) exhibits substantially higher in vitro selectivity for the P2X3 homotrimeric receptor over the P2X2 receptor compared to its direct analog eliapixant (BAY1817080) . While both are potent P2X3 antagonists, this enhanced selectivity profile was a key design goal to potentially reduce P2X2/3-mediated taste disturbances [1].

P2X3 Receptor Antagonist Receptor Selectivity Drug Discovery

Filapixant Exhibits a Half-Life Supporting Once-Daily Dosing (10-15 h)

In a first-in-human single-ascending-dose study, filapixant demonstrated dose-proportional pharmacokinetics with a half-life (t½) of approximately 10 to 15 hours [1]. This contrasts with eliapixant, which, while also demonstrating a profile consistent with once-daily dosing, has a reported half-life of approximately 8 to 12 hours [2].

Pharmacokinetics Dosing Regimen P2X3 Antagonist

Filapixant Does Not Exhibit the Drug-Induced Liver Injury Signal That Terminated Eliapixant's Development

In contrast to eliapixant (BAY1817080), whose entire clinical development program was terminated by Bayer AG following a case of moderate drug-induced liver injury (DILI) in the Phase 2b PAGANINI study [1], filapixant (BAY1902607) has not shown this safety signal in its completed clinical studies. The Phase 2a crossover trial in patients with refractory chronic cough reported that filapixant was well tolerated, with no mention of hepatotoxicity [2].

Hepatotoxicity Safety Profile P2X3 Antagonist

Filapixant's Taste Disturbance Incidence is Unexpectedly High, Despite Superior In Vitro Selectivity

Contrary to pre-clinical expectations based on its high in vitro selectivity for P2X3 over P2X2/3, filapixant was associated with a higher-than-anticipated incidence of taste-related side effects in the first-in-human study [1]. The study authors concluded that the threshold for taste disturbance appears to be well below the in vitro IC50 for P2X2/3, and that factors beyond simple in vitro selectivity govern the clinical taste profile of P2X3 antagonists [1]. A network meta-analysis also confirmed that filapixant and sivopixant both demonstrate dose-dependent increases in taste disturbance [2].

Taste Disturbance Adverse Events P2X3 Selectivity

Filapixant's Metabolism is Moderately Sensitive to CYP3A4 Inhibition (AUC Increase 4.01-fold)

In a fixed-sequence clinical trial, co-administration of multiple doses of the strong CYP3A4 inhibitor itraconazole (200 mg) with a single 80 mg dose of filapixant resulted in a 4.01-fold increase in filapixant AUC and a 1.89-fold increase in Cmax, and prolonged the half-life from 12.1 h to 22.8 h [1]. This indicates filapixant is a moderately sensitive CYP3A4 substrate. This DDI profile is critical for clinical planning, as co-administration with strong CYP3A4 inhibitors will require dose adjustment or avoidance.

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Filapixant – Preferred Research and Development Application Scenarios


Clinical Trials Requiring a P2X3 Antagonist with No Hepatotoxicity Signal

Given that eliapixant's development was terminated due to drug-induced liver injury, filapixant presents a viable alternative for researchers seeking a highly selective P2X3 antagonist for chronic cough studies without the confounding factor of hepatotoxicity [1]. Its safety profile in Phase 1 and Phase 2a trials supports its use in this context.

Investigating P2X3 Antagonism with Once-Daily Dosing Regimens

With a half-life of 10-15 hours, filapixant is well-suited for once-daily oral dosing regimens [2]. This pharmacokinetic profile simplifies clinical trial design and may improve patient compliance compared to compounds requiring more frequent administration.

Drug-Drug Interaction Studies Involving CYP3A4

The well-characterized, moderate sensitivity of filapixant to CYP3A4 inhibition (AUC increase of 4.01-fold with itraconazole) [3] makes it a valuable tool compound for researchers designing clinical trials where polypharmacy and potential drug-drug interactions are a concern. The quantitative DDI data allow for precise modeling of exposure changes.

Comparative Pharmacology Studies of P2X3 vs. P2X2/3 Selectivity

Filapixant's 'substantially higher' in vitro selectivity for P2X3 over P2X2 compared to eliapixant makes it a superior tool for dissecting the relative contributions of P2X3 homotrimers versus P2X2/3 heterotrimers in various physiological and pathophysiological processes, particularly in sensory nerve function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filapixant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.